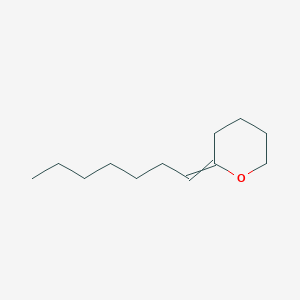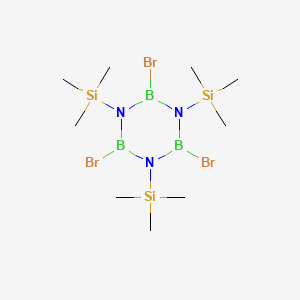
Diethyl 5-acetylpyridine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-acetylpyridine-2,3-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-acetylpyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the acetylation of pyridine-2,3-dicarboxylic acid, followed by esterification with ethanol under acidic conditions to form the diethyl ester. The reaction conditions often require a catalyst, such as sulfuric acid, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-acetylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diethyl 5-carboxypyridine-2,3-dicarboxylate, while reduction can produce diethyl 5-hydroxypyridine-2,3-dicarboxylate.
Scientific Research Applications
Diethyl 5-acetylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 5-acetylpyridine-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can act as a reactive site for covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Similar structure but with an ethyl group instead of an acetyl group.
Diethyl pyridine-2,3-dicarboxylate: Lacks the acetyl substitution, making it less reactive in certain chemical reactions.
Dimethyl 2,6-pyridinedicarboxylate: Different substitution pattern on the pyridine ring, leading to different chemical properties.
Uniqueness
Diethyl 5-acetylpyridine-2,3-dicarboxylate is unique due to the presence of both acetyl and diethyl ester groups, which confer distinct reactivity and potential for diverse applications. The acetyl group provides a reactive site for further chemical modifications, while the ester groups enhance solubility and stability.
Properties
CAS No. |
113051-88-0 |
|---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
diethyl 5-acetylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-18-12(16)10-6-9(8(3)15)7-14-11(10)13(17)19-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
YSDWTEBWWLWPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)










![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)

